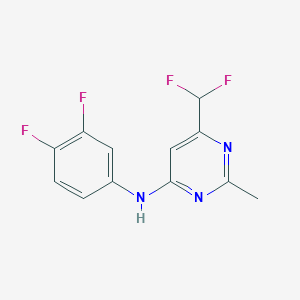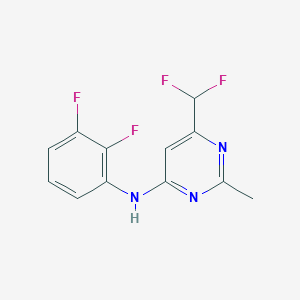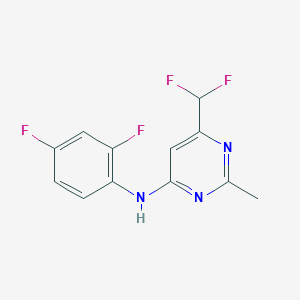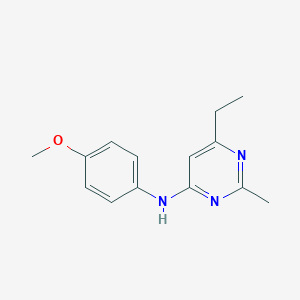
6-(difluoromethyl)-N-(3-fluoro-4-methylphenyl)-2-methylpyrimidin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(Difluoromethyl)-N-(3-fluoro-4-methylphenyl)-2-methylpyrimidin-4-amine (DFM-FMP-MPA) is a novel small molecule that has been developed for use in a variety of scientific research applications. DFM-FMP-MPA has been found to have a wide range of biochemical and physiological effects that make it a promising tool for laboratory experiments.
科学的研究の応用
6-(difluoromethyl)-N-(3-fluoro-4-methylphenyl)-2-methylpyrimidin-4-amine has been found to have a wide range of scientific research applications. It has been used as a tool for studying the structure and function of proteins and enzymes, as well as for investigating the biochemical and physiological effects of drugs and other compounds. It has also been used to study the molecular mechanisms underlying diseases such as cancer, diabetes, and cardiovascular disease.
作用機序
6-(difluoromethyl)-N-(3-fluoro-4-methylphenyl)-2-methylpyrimidin-4-amine has been found to interact with a variety of proteins and enzymes, including those involved in the regulation of cellular processes. It has been shown to bind to and inhibit the activity of the enzyme dihydrofolate reductase, which is involved in the synthesis of the essential vitamin folate. In addition, it has been found to bind to and activate the enzyme adenosine monophosphate-activated protein kinase, which is involved in the regulation of metabolism.
Biochemical and Physiological Effects
6-(difluoromethyl)-N-(3-fluoro-4-methylphenyl)-2-methylpyrimidin-4-amine has been found to have a wide range of biochemical and physiological effects. It has been shown to increase the levels of certain hormones, including insulin and glucagon, which are involved in the regulation of metabolism. In addition, it has been found to inhibit the activity of certain enzymes, including those involved in the synthesis of fatty acids and cholesterol. Finally, it has been shown to reduce inflammation and oxidative stress.
実験室実験の利点と制限
6-(difluoromethyl)-N-(3-fluoro-4-methylphenyl)-2-methylpyrimidin-4-amine has several advantages for laboratory experiments. It is a small molecule, making it easy to handle and manipulate. In addition, it is relatively inexpensive and can be synthesized in a relatively short amount of time. However, 6-(difluoromethyl)-N-(3-fluoro-4-methylphenyl)-2-methylpyrimidin-4-amine also has some limitations. It is not very stable and can easily degrade in the presence of light and heat. In addition, it is difficult to detect and quantify in biological samples.
将来の方向性
The potential future directions for 6-(difluoromethyl)-N-(3-fluoro-4-methylphenyl)-2-methylpyrimidin-4-amine include further studies of its biochemical and physiological effects, as well as its potential use in the development of new drugs and therapies. In addition, further research is needed to better understand its mechanism of action and to optimize its synthesis. Finally, further studies are needed to investigate its potential applications in the fields of diagnostics and therapeutics.
合成法
6-(difluoromethyl)-N-(3-fluoro-4-methylphenyl)-2-methylpyrimidin-4-amine can be synthesized via a three-step process. First, a 3-fluoro-4-methylphenyl pyrimidine is reacted with difluoromethylmagnesium chloride to form the corresponding pyrimidine-2-methylene derivative. Second, the pyrimidine-2-methylene derivative is reacted with 2-methyl-3-nitropyridine to form the desired 6-(difluoromethyl)-N-(3-fluoro-4-methylphenyl)-2-methylpyrimidin-4-amine. Finally, the product is purified by column chromatography and recrystallization.
特性
IUPAC Name |
6-(difluoromethyl)-N-(3-fluoro-4-methylphenyl)-2-methylpyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3N3/c1-7-3-4-9(5-10(7)14)19-12-6-11(13(15)16)17-8(2)18-12/h3-6,13H,1-2H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXMIQIWGNPVTPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NC(=NC(=C2)C(F)F)C)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(difluoromethyl)-N-(3-fluoro-4-methylphenyl)-2-methylpyrimidin-4-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

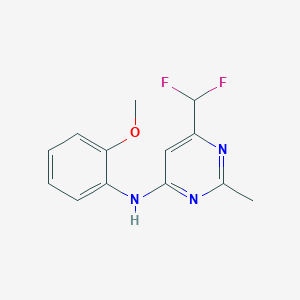
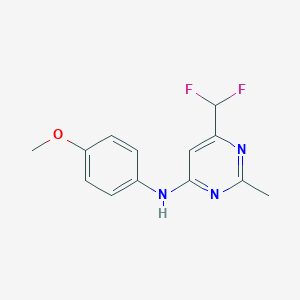
![4-tert-butyl-2-cyclopropyl-6-[4-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]pyrimidine](/img/structure/B6457407.png)
![2-cyclopropyl-4-{4-[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine](/img/structure/B6457411.png)
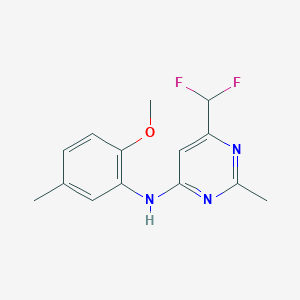
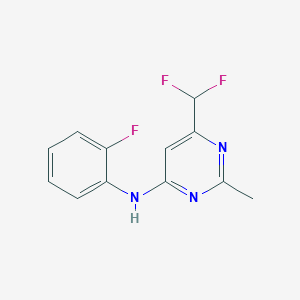
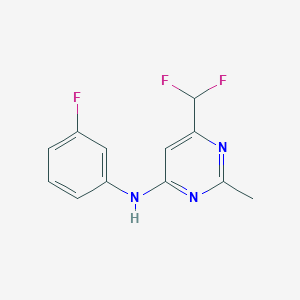
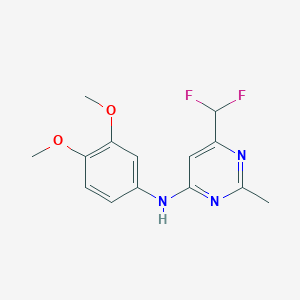
![N-{3-[(2-cyclopropyl-5,6-dimethylpyrimidin-4-yl)amino]phenyl}acetamide](/img/structure/B6457443.png)
